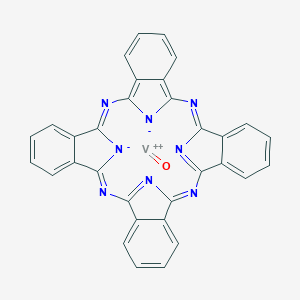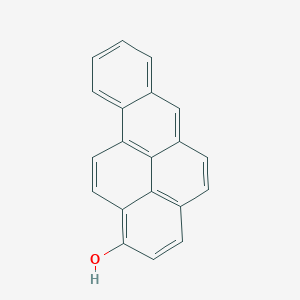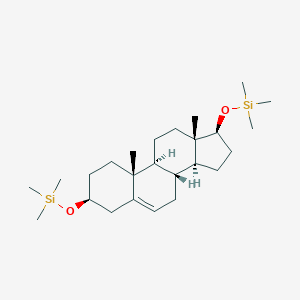
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene, also known as TMS derivative of DHEA, is a synthetic steroid compound that has gained significant attention in the field of scientific research. This compound is a derivative of dehydroepiandrosterone (DHEA) and is often used as a precursor to various androgens and estrogens.
Mechanism Of Action
The mechanism of action of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves its conversion to testosterone, estrogen, and progesterone. This conversion takes place in various tissues and organs of the body, including the liver, adrenal glands, and reproductive organs. Once converted, these hormones bind to their respective receptors and produce their effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene are related to its conversion to testosterone, estrogen, and progesterone. These hormones play a crucial role in the development and maintenance of various tissues and organs of the body. Testosterone, for instance, is essential for the development of male sexual characteristics, while estrogen is essential for the development of female sexual characteristics. Progesterone is essential for the maintenance of pregnancy.
Advantages And Limitations For Lab Experiments
The advantages of using 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in lab experiments include its ability to act as a precursor to various androgens and estrogens. Additionally, it is relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for specialized equipment to handle it safely.
Future Directions
There are several future directions for the use of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of hormonal imbalances and certain types of cancer. Additionally, there is a need for further research into its potential toxicity and safety.
Synthesis Methods
The synthesis of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene involves the reaction of DHEA with trimethylsilyl chloride and imidazole. The reaction takes place in anhydrous conditions and produces the 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene derivative of DHEA. This compound is then purified using chromatography techniques to obtain a pure form of 3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene.
Scientific Research Applications
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene has been extensively used in scientific research due to its ability to act as a precursor to various androgens and estrogens. It has been used in studies related to the synthesis of testosterone, estrogen, and progesterone. Additionally, it has been used in studies related to the effects of androgens and estrogens on the body.
properties
CAS RN |
13110-76-4 |
|---|---|
Product Name |
3beta,17beta-Bis(trimethylsilyloxy)androst-5-ene |
Molecular Formula |
C25H46O2Si2 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
YXSPGYZGGCSNLG-HUVRVWIJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
synonyms |
3β,17β-Bis(trimethylsilyloxy)androst-5-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



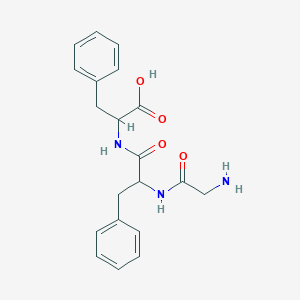
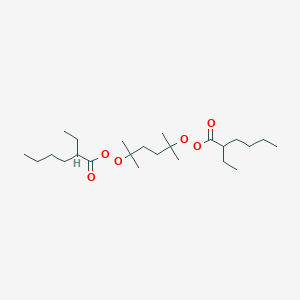
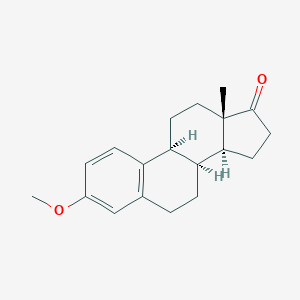
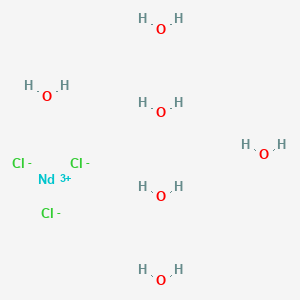
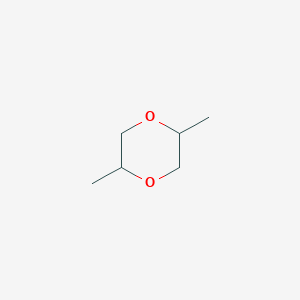
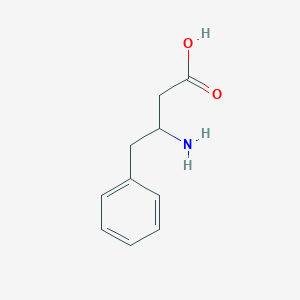
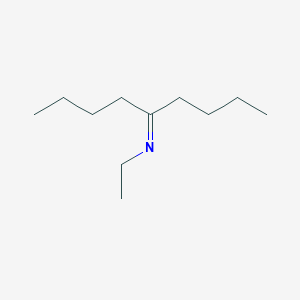
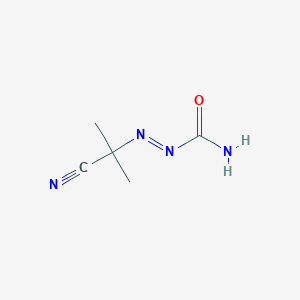
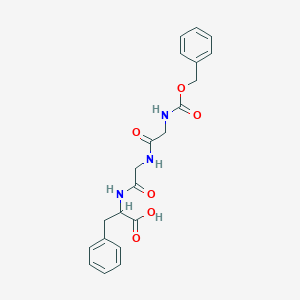
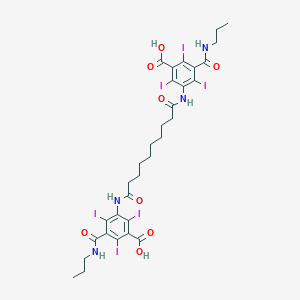
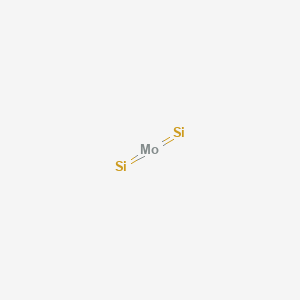
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
